molecular formula C15H8Cl2N2O3S B2953208 N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 476309-31-6

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2953208
CAS No.: 476309-31-6
M. Wt: 367.2
InChI Key: MAYDLTSUFXMLKM-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at position 5 and a carboxamide group at position 2 linked to a 3,5-dichlorophenyl moiety. The electron-withdrawing nitro and dichlorophenyl groups significantly influence its electronic properties, solubility, and intermolecular interactions, which are critical for its physicochemical behavior .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3S/c16-9-5-10(17)7-11(6-9)18-15(20)14-4-8-3-12(19(21)22)1-2-13(8)23-14/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYDLTSUFXMLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its versatility in medicinal chemistry. The presence of the nitro and dichlorophenyl groups contributes to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C12_{12}H8_{8}Cl2_{2}N2_{2}O3_{3}S
  • Molecular Weight : 303.17 g/mol

Anticancer Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds showed moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29 . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Benzothiophene derivatives are recognized for their antimicrobial effects. A review highlighted that these compounds possess diverse pharmacological applications, including antimicrobial activity against various pathogens . Specific studies have shown that the nitro group enhances the antimicrobial efficacy of benzothiophene derivatives.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant in the treatment of chronic inflammatory diseases.

Neuroprotective Activity

There is emerging evidence suggesting that benzothiophene derivatives may exhibit neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This activity could be beneficial in treating neurodegenerative disorders.

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer potential of various benzothiophene derivatives, this compound was evaluated alongside other analogs. The compound exhibited an IC50 value indicating significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial properties of benzothiophene derivatives revealed that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy, with results indicating a promising therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with analogs differing in substituent type, position, or core heterocycle. Key comparisons include:

Substituent Effects on Crystal Packing and Geometry

The 3,5-dichlorophenyl group introduces steric bulk and strong electron-withdrawing effects, which may enhance halogen bonding and π-π stacking in crystal lattices. Evidence from related N-(aryl)-trichloro-acetamides shows that meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) reduce symmetry and alter lattice constants. For example:

  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system with one molecule per asymmetric unit, while N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a triclinic system with two molecules per unit, highlighting how substituent polarity and size dictate packing .
Table 1: Substituent Impact on Crystal Parameters in N-(Aryl)-Carboxamides
Compound Substituents Crystal System Space Group Molecules/Unit
N-(3,5-Dichlorophenyl)-target 3,5-Cl₂, 5-NO₂ Hypothetical P2₁/c 1 (predicted)
N-(3,5-Dimethylphenyl)-analog 3,5-(CH₃)₂ Triclinic P-1 2
N-(3-Chlorophenyl)-analog 3-Cl Monoclinic C2/c 1

Note: Data for the target compound is extrapolated from structurally related systems .

Electronic and Solubility Properties

Comparatively, analogs with methyl groups (e.g., 3,5-dimethylphenyl) exhibit higher lipophilicity but lower dipole moments, favoring organic solvent solubility. Chlorine substituents further amplify these effects due to their electronegativity and capacity for halogen bonding.

Research Findings and Implications

  • Crystallography : The 3,5-dichloro and 5-nitro substituents likely induce a rigid, planar conformation in the target compound, favoring dense crystal packing and thermal stability.
  • Solubility: Polar aprotic solvents (e.g., DMSO) are predicted to dissolve the compound better than nonpolar solvents, contrasting with methyl-substituted analogs.
  • Synthetic Challenges : Steric hindrance from the dichlorophenyl group may complicate synthetic modifications at the carboxamide position.

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